molecular formula C28H26N4O3S B2676623 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 1189670-21-0

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide

Katalognummer: B2676623
CAS-Nummer: 1189670-21-0
Molekulargewicht: 498.6
InChI-Schlüssel: GMSANOGNALYHPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide is a synthetic derivative of imidazoquinazolines, recognized for its diverse biological activities, particularly as a dual inhibitor targeting phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H24N4O3S
  • Molecular Weight : 484.57 g/mol
  • CAS Number : 1173764-02-7

The compound operates primarily through the inhibition of two key enzymes:

  • Phosphatidylinositol 3-Kinase (PI3K) : This enzyme is crucial in regulating various cellular processes including growth, proliferation, and survival. By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, which is often hyperactivated in cancer cells.
  • Histone Deacetylase (HDAC) : HDACs play a significant role in gene expression regulation. Inhibition of HDAC leads to increased acetylation of histones, thereby promoting gene transcription associated with apoptosis and cell cycle arrest.

Antiproliferative Effects

Research indicates that this compound exhibits potent antiproliferative activity against several cancer cell lines, notably K562 (chronic myeloid leukemia) and Hut78 (T-cell lymphoma). The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell LineIC50 (µM)Effect
K56210Apoptosis induction
Hut7812Cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:

  • Bioavailability : High
  • Volume of Distribution (Vd) : Large
  • Clearance : High
  • Half-life (T1/2) : Intermediate

These properties indicate that the compound can effectively reach its targets in vivo.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that treatment with the compound resulted in significant reductions in cell viability in K562 and Hut78 cells. The mechanism was linked to the dual inhibition of PI3K and HDAC pathways, leading to enhanced apoptosis rates.
  • Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities to both PI3K and HDAC active sites, supporting the hypothesis of its role as a dual inhibitor. The binding interactions were characterized by hydrogen bonds and hydrophobic contacts.
  • Synergistic Effects : In combination therapies with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for use in multi-drug regimens against resistant cancer types.

Wissenschaftliche Forschungsanwendungen

The compound has been identified as a potent kinase inhibitor , which is crucial for its therapeutic efficacy in treating various diseases, including cancer. Kinases are enzymes that play a vital role in cellular processes such as signal transduction and cell division. Inhibition of specific kinases can lead to significant therapeutic effects.

Therapeutic Applications

  • Cancer Treatment : The compound's ability to inhibit specific kinases positions it as a candidate for developing treatments aimed at hyper-proliferative disorders such as cancer. Research has shown that compounds similar to this one can effectively inhibit the phosphatidylinositol-3-kinase (PI3K), which is often implicated in cancer progression and metastasis .
  • Angiogenesis Disorders : Given its structural characteristics, the compound may also be useful in treating diseases associated with angiogenesis, where abnormal blood vessel formation occurs. This has implications for various conditions beyond cancer, including age-related macular degeneration and diabetic retinopathy.

Synthetic Pathways

The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide involves several key steps that have been optimized for yield and purity. These synthetic pathways are crucial for enhancing the pharmacological properties of the compound and facilitating its use in further applications.

Eigenschaften

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-3-24(26(33)29-19-13-15-20(35-2)16-14-19)36-28-31-22-12-8-7-11-21(22)25-30-23(27(34)32(25)28)17-18-9-5-4-6-10-18/h4-16,23-24H,3,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSANOGNALYHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.